4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18225762
InChI: InChI=1S/C10H10F3I/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10F3I
Molecular Weight: 314.09 g/mol

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18225762

Molecular Formula: C10H10F3I

Molecular Weight: 314.09 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene -

Specification

Molecular Formula C10H10F3I
Molecular Weight 314.09 g/mol
IUPAC Name 4-iodo-1-propan-2-yl-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H10F3I/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,1-2H3
Standard InChI Key ABELFQKEDOHTBZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=C(C=C1)I)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is C₁₁H₁₁F₃I, with a molecular weight of 333.10 g/mol. The benzene core is substituted at positions 1, 2, and 4 with isopropyl (−C(CH₃)₂), trifluoromethyl (−CF₃), and iodine (−I) groups, respectively. The spatial arrangement of these substituents influences electronic distribution and steric interactions, which are critical for reactivity .

Key Structural Attributes:

  • Iodine at position 4: Enhances electrophilic substitution potential due to its polarizable nature.

  • Trifluoromethyl at position 2: Introduces strong electron-withdrawing effects, stabilizing the ring against nucleophilic attack.

  • Isopropyl at position 1: Provides steric bulk, potentially hindering access to reactive sites.

Spectroscopic Identification

While experimental spectra for this compound are not directly available, analogs such as 1-chloro-4-iodo-2-(trifluoromethyl)benzene (CAS 260355-20-2) offer reference points:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.0 ppm, with splitting patterns indicative of substituent positions .

  • ¹³C NMR: The −CF₃ group appears as a quartet near δ 120–125 ppm due to coupling with fluorine .

  • IR Spectroscopy: Strong C−F stretches at 1,100–1,250 cm⁻¹ and C−I stretches at 500–600 cm⁻¹ .

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

The synthesis of halogenated benzotrifluorides often employs palladium-mediated reactions. For example, 1-chloro-4-iodo-2-(trifluoromethyl)benzene is synthesized via Buchwald-Hartwig amination using palladium acetate, BINAP ligand, and cesium carbonate in toluene at 50°C . Adapting this protocol, 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene could be synthesized by substituting the chloro precursor with an isopropyl-containing intermediate.

Representative Reaction Conditions:

ComponentQuantity/ConcentrationRole
Pd(OAc)₂0.5 mmolCatalyst
BINAP12 mmolLigand
Cs₂CO₃10 mmolBase
Toluene20 mLSolvent
Temperature50°CReaction condition

Yield: ~84% (based on analog reactions) .

Challenges in Functionalization

  • Steric Hindrance: The isopropyl group at position 1 may reduce coupling efficiency by impeding catalyst access.

  • Electron Deficiency: The −CF₃ group deactivates the ring, necessitating rigorous conditions for electrophilic substitutions.

Physicochemical Properties

Solubility and Partitioning

Analogous compounds like 4-iodobenzotrifluoride (CAS 455-13-0) exhibit moderate solubility in toluene (0.00745 mg/mL) and low aqueous solubility due to hydrophobic −CF₃ and aryl groups . For 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene:

  • Predicted log P (XLOGP3): ~4.8 (higher than 4.17 for 1-chloro-4-iodo-2-(trifluoromethyl)benzene due to isopropyl’s lipophilicity) .

  • Water Solubility: Estimated <0.001 mg/mL, classifying it as "practically insoluble."

Thermodynamic Stability

  • Melting Point: Estimated 80–90°C (based on trifluoromethylbenzene analogs).

  • Boiling Point: ~250°C (extrapolated from vapor pressure data of similar aryl iodides).

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

Halogenated benzotrifluorides serve as precursors in antiviral and antibiotic agents. For instance, 1-chloro-4-iodo-2-(trifluoromethyl)benzene is used to synthesize isoxazole-4-amine derivatives with potential antimicrobial activity . The isopropyl variant may similarly act as a building block for kinase inhibitors or protease modulators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator